Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate: is an organic compound that features a trifluoromethoxy group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl ethers, which are synthesized using reagents like trifluoromethyl triflate . The reaction conditions often require a base and a suitable solvent to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
- Methyl 5-(Methoxy)-2,3-dihydrobenzofuran-3-acetate
- Methyl 5-(Ethoxy)-2,3-dihydrobenzofuran-3-acetate
Comparison: Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity compared to similar compounds with different substituents. This makes it particularly valuable in applications where these properties are desired .
Properties
Molecular Formula |
C12H11F3O4 |
---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
methyl 2-[5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O4/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)19-12(13,14)15/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
NMRNTYNZJBVXLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.